molecular formula C19H17ClN2O3 B8404354 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetamide CAS No. 6264-33-1

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetamide

Cat. No.: B8404354
CAS No.: 6264-33-1
M. Wt: 356.8 g/mol
InChI Key: YNDQHILWWBPAPR-UHFFFAOYSA-N
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Description

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetamide is a synthetic organic compound belonging to the class of indole derivatives This compound is characterized by the presence of a chlorobenzoyl group, a methoxy group, and a methyl group attached to an indole ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via Friedel-Crafts acylation, where the indole reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Methoxylation: The methoxy group is introduced through methylation of the hydroxyl group using methyl iodide and a base such as potassium carbonate.

    Acetamide Formation: The final step involves the acylation of the indole derivative with acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the carbonyl group in the chlorobenzoyl moiety can yield the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzoyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives.

    Pharmaceutical Research: The compound is used as a lead compound in drug discovery programs targeting various diseases.

    Biological Studies: It serves as a probe to study biological pathways and molecular interactions involving indole derivatives.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit prostaglandin G/H synthase, affecting the synthesis of prostaglandins and thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct physicochemical properties and biological activities. The presence of the chlorobenzoyl and methoxy groups enhances its potential as a pharmacologically active compound, differentiating it from other indole derivatives.

Properties

CAS No.

6264-33-1

Molecular Formula

C19H17ClN2O3

Molecular Weight

356.8 g/mol

IUPAC Name

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetamide

InChI

InChI=1S/C19H17ClN2O3/c1-11-15(10-18(21)23)16-9-14(25-2)7-8-17(16)22(11)19(24)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3,(H2,21,23)

InChI Key

YNDQHILWWBPAPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Indomethacin (10 g; 0.028 mol) in 150 mL THF was treated with triethylamine (4.8 mL; 0.035 mol) and cooled to -10° C. Isobutylchloroformate (4.4 mL; 0.033 mol) was added and the reaction was stirred at -10° C. for 10 min. The ice bath was removed and NH3 was bubbled through the solution for 15 min. The resulting pale yellow solid was collected, slurried in CH2Cl2 and filtered again. The product was used with no further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

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